molecular formula C12H12N2O2 B2881659 N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide CAS No. 478066-10-3

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide

Cat. No. B2881659
CAS RN: 478066-10-3
M. Wt: 216.24
InChI Key: CTGHSRVYHHBWCY-UHFFFAOYSA-N
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Description

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Scientific Research Applications

Oxazole Derivatives in Drug Development

Therapeutic Potential of Oxazole Scaffold : Oxazoles, due to their unique structure containing oxygen and nitrogen, have been extensively studied for their therapeutic potential. These compounds are found in various agents with anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic properties. Their flexibility for molecular level targeting makes oxazole derivatives attractive candidates for developing new therapeutic agents (Kaur et al., 2018).

Chemistry and Synthetic Routes

Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles : The chemistry of N-heterocyclic compounds like 1,2,3-triazoles, which share structural similarities with oxazoles, has diverse applications in drug discovery, material science, and pharmaceutical chemistry. Their stability and significant interactions with biological targets highlight the importance of synthetic routes for developing biologically active compounds (Kaushik et al., 2019).

Biomedical Applications

Biomedical Applications of Carboxymethyl Chitosans : The modification of natural compounds with oxazole derivatives has led to the development of materials with enhanced biological and physicochemical properties. Carboxymethyl chitosan, for example, exhibits improved solubility, biocompatibility, and antimicrobial properties, making it a promising candidate for hydrogels, wound healing applications, drug delivery, bioimaging, biosensors, and gene therapy (Upadhyaya et al., 2013).

Analytical and Pharmacological Studies

Analytical Methods in Antioxidant Activity Determination : Understanding the antioxidant activity of oxazole derivatives and their potential health benefits involves various analytical methods. These methods help clarify the mechanisms and kinetics of antioxidant action, contributing to the development of compounds with enhanced health benefits (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)16-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHSRVYHHBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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